Ajacine diterpenoid alkaloid chemical structure
Ajacine diterpenoid alkaloid chemical structure
An In-Depth Technical Guide to the Chemical Structure of the Diterpenoid Alkaloid Ajacine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ajacine is a complex C19-diterpenoid alkaloid isolated from plants of the Delphinium (larkspur) genus. As a member of the aconitane family of alkaloids, it possesses a formidable polycyclic structure characterized by a dense array of stereocenters and functional groups. This guide provides a comprehensive exploration of the chemical architecture of Ajacine, designed for professionals engaged in natural product chemistry, pharmacology, and drug discovery. We will dissect the core aconitane skeleton, detail the specific functionalization pattern that defines Ajacine, and present the integrated spectroscopic methodologies essential for its structural elucidation. This document moves beyond a simple description to explain the causal logic behind experimental choices, offering field-proven insights into the validation of such complex molecular structures.
Introduction to Diterpenoid Alkaloids: The Aconitane Subclass
Diterpenoid alkaloids are a class of natural products derived from a C20 diterpene precursor, which is subsequently modified to incorporate a nitrogen atom, typically from β-aminoethanol, into a heterocyclic system.[1] They are broadly classified based on their carbon skeleton, with the C19-diterpenoid alkaloids, such as those found in the genera Aconitum and Delphinium, being particularly noteworthy for their structural complexity and potent biological activities.[1][2]
Ajacine belongs to the aconitane subclass of C19-diterpenoid alkaloids. This subclass is defined by a highly rigid and intricate hexacyclic carbon framework. The inherent complexity of this skeleton, combined with extensive and varied oxygenation patterns, presents a significant challenge for structural determination and a rich scaffold for medicinal chemistry. Ajacine itself has been identified as an inhibitor of voltage-dependent sodium channels and an antagonist to the potent cardiotoxin aconitine, making its structural features of significant pharmacological interest.[3]
The Core Chemical Structure of Ajacine
The definitive chemical identity of Ajacine is captured in its molecular formula, C₃₄H₄₈N₂O₉, and its unique three-dimensional arrangement.[4] Understanding this structure requires a systematic breakdown of its core skeleton and appended functional groups.
2.1 The Aconitane Skeleton
The foundation of Ajacine is the aconitane skeleton, a C19 norditerpenoid framework (the C20 methyl group at C-4 is absent). This skeleton is a convoluted system of six fused rings, creating a cage-like structure with numerous stereocenters. The IUPAC name for Ajacine, Aconitane-7,8-diol, 4-(((2-(acetylamino)benzoyl)oxy)methyl)-20-ethyl-1,6,14,16-tetramethoxy-, (1α,6β,14α,16β)-, precisely maps the substituents onto this core.[4]
2.2 Key Functional Groups and Substituents
The specific identity and biological activity of Ajacine are dictated by the unique decoration of its aconitane core:
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Nitrogen Atom : An ethyl group is attached to the nitrogen atom (N-20), a common feature in this alkaloid class.
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Methoxy Groups : Four methoxy (-OCH₃) groups are present at positions C-1, C-6, C-14, and C-16, contributing significantly to the molecule's polarity and receptor-binding interactions.
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Hydroxyl Groups : Two hydroxyl (-OH) groups are located at C-7 and C-8.
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Ester Side Chain : A critical feature is the ester group at C-4. The C-4 hydroxymethyl group is esterified with N-acetylanthranilic acid. This bulky side chain is crucial for its pharmacological profile.
Table 1: Physicochemical Properties of Ajacine
| Property | Value | Source |
| CAS Number | 509-17-1 | [3][4] |
| Molecular Formula | C₃₄H₄₈N₂O₉ | [3][4] |
| Molecular Weight | 628.76 g/mol | [4] |
| Exact Mass | 628.3400 | [4] |
| Appearance | Solid | [3] |
| Melting Point | 152-154 °C | [3] |
| Optical Activity | [α]D +50° | [3] |
| Elemental Analysis | C: 64.95%; H: 7.70%; N: 4.46%; O: 22.90% | [4] |
Structural Elucidation: An Integrated Spectroscopic Approach
Determining the structure of a molecule as complex as Ajacine is not possible with a single analytical technique. It requires the convergence of multiple spectroscopic methods, each providing a unique piece of the structural puzzle.[5][6] The trustworthiness of the final structure is built upon this self-validating system, where data from one method corroborates the hypotheses drawn from another.
Caption: Workflow for the structural elucidation of Ajacine.
3.1. Mass Spectrometry (MS): The First Step
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Expertise & Experience : High-Resolution Mass Spectrometry (HRMS), typically with electrospray ionization (ESI), is the definitive starting point. Its primary role is to provide an extremely accurate mass measurement, from which an unambiguous molecular formula can be calculated.[7] This is non-negotiable for a novel compound, as it establishes the atomic inventory we must account for.
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Experimental Protocol: ESI-MS for Ajacine
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Sample Preparation : Prepare a dilute solution of pure Ajacine (~10-50 µg/mL) in a suitable solvent system, such as methanol or acetonitrile with 0.1% formic acid to promote protonation ([M+H]⁺).
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Instrument Setup : Calibrate the mass spectrometer (e.g., a Q-TOF or Orbitrap) using a known standard immediately prior to the run. Set the ESI source to positive ion mode.
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Infusion : Infuse the sample solution directly into the source at a low flow rate (e.g., 5-10 µL/min).
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Data Acquisition : Acquire the full scan mass spectrum over a relevant m/z range (e.g., 100-1000 Da). The protonated molecule [M+H]⁺ for Ajacine would be expected at m/z 629.3478.
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Fragmentation (MS/MS) : Select the parent ion (m/z 629.3) for collision-induced dissociation (CID) to generate a fragmentation spectrum. This can reveal the loss of neutral fragments like the N-acetylanthranilic acid side chain, providing initial evidence for its presence.[8]
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3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architectural Blueprint
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Expertise & Experience : While MS provides the formula, NMR spectroscopy reveals the atomic connectivity and stereochemistry.[6] For a molecule like Ajacine, a full suite of 1D and 2D NMR experiments is essential. One does not simply run a proton NMR; the causality is that each experiment answers a specific, layered question about the structure.
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Key Experiments & Their Rationale
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¹H NMR : Reveals the number of distinct proton environments and their integrations (number of protons). The chemical shifts indicate the electronic environment (e.g., protons near oxygen are downfield).
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¹³C NMR : Shows the number of distinct carbon atoms. The chemical shifts differentiate between sp³, sp², C=O, etc.
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2D COSY (Correlation Spectroscopy) : Maps ¹H-¹H spin-spin coupling, establishing which protons are adjacent to each other (typically through 2-3 bonds). This is used to trace out individual spin systems within the rings.
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2D HSQC (Heteronuclear Single Quantum Coherence) : Correlates each proton directly to the carbon it is attached to. This is the primary method for assigning carbon signals.
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2D HMBC (Heteronuclear Multiple Bond Correlation) : Shows correlations between protons and carbons that are 2-3 bonds away. This is the most powerful experiment for connecting the different spin systems identified in COSY, piecing together the entire carbon skeleton and linking substituents to the core.
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2D NOESY (Nuclear Overhauser Effect Spectroscopy) : Identifies protons that are close in space, regardless of their bonding. This is crucial for determining the relative stereochemistry of the molecule.
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Table 2: Representative ¹H and ¹³C NMR Chemical Shifts for Ajacine Functional Groups
| Functional Group | Atom Type | Expected Chemical Shift (ppm) | Rationale |
| Methoxy (-OCH₃) | ¹H | 3.2 - 3.5 | Protons on carbon adjacent to an oxygen atom. |
| Methoxy (-OC H₃) | ¹³C | 50 - 60 | Carbon singly bonded to an electronegative oxygen. |
| N-Ethyl (-N-C H₂CH₃) | ¹H (CH₂) | ~2.5 - 3.0 | Protons on carbon adjacent to a nitrogen atom. |
| Aromatic Ring | ¹H | 7.0 - 8.5 | Protons on the N-acetylanthraniloyl side chain. |
| Ester Carbonyl (-C =O) | ¹³C | 165 - 175 | Carbonyl carbon of the ester and amide groups. |
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Experimental Protocol: NMR Suite for a Diterpenoid Alkaloid
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Sample Preparation : Dissolve 5-10 mg of the pure alkaloid in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or MeOD) in a high-quality NMR tube. The choice of solvent is critical to avoid overlapping signals.
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Instrument Tuning : Place the sample in a high-field NMR spectrometer (≥600 MHz is recommended for resolution of complex spectra) and perform standard tuning and shimming procedures to optimize magnetic field homogeneity.[6]
-
1D Spectra Acquisition : Acquire a standard ¹H spectrum and a proton-decoupled ¹³C spectrum.
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2D Spectra Acquisition : Sequentially run COSY, HSQC, HMBC, and NOESY experiments. This is a time-intensive process, often requiring several hours to days of instrument time to achieve adequate signal-to-noise, especially for the less sensitive HMBC and NOESY experiments.[9]
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Data Processing : Process all spectra using appropriate software (e.g., applying Fourier transformation, phase correction, and baseline correction).[10]
-
Data Analysis : Systematically analyze the spectra, starting with HSQC to assign carbons to their attached protons, followed by COSY to build fragments, and finally HMBC to connect everything together.
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Caption: Logic flow for assembling the carbon scaffold using 2D NMR.
3.3. Infrared (IR) Spectroscopy: Functional Group Confirmation
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Expertise & Experience : IR spectroscopy is a rapid and simple technique used to confirm the presence of key functional groups identified through other methods.[7] It serves as a quick quality check. For Ajacine, we would expect to see characteristic absorption bands for the hydroxyl, ester, and amide functionalities.
Table 3: Key IR Absorption Bands for Ajacine
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| Hydroxyl (-OH) | O-H stretch | 3500 - 3200 (broad) |
| Amide N-H | N-H stretch | 3400 - 3250 |
| C-H (sp³ and sp²) | C-H stretch | 3100 - 2850 |
| Ester Carbonyl | C=O stretch | ~1735 |
| Amide Carbonyl | C=O stretch | ~1680 |
| C-O | C-O stretch | 1300 - 1000 |
Conclusion: A Validated Molecular Architecture
The chemical structure of the diterpenoid alkaloid Ajacine is a testament to the biosynthetic complexity found in nature. Its defining features are a rigid hexacyclic C19-aconitane core, extensively decorated with four methoxy groups, two hydroxyl groups, an N-ethyl moiety, and a characteristic N-acetylanthraniloyl ester at C-4. The elucidation of such a structure is a multi-faceted endeavor that relies on the synergistic application of modern spectroscopic techniques. High-resolution mass spectrometry establishes the molecular formula, while a comprehensive suite of 1D and 2D NMR experiments provides the definitive map of atomic connectivity and relative stereochemistry. This integrated approach ensures a self-validating system, providing the high degree of confidence required by researchers in pharmacology and drug development to further investigate the therapeutic potential of this complex natural product.
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